Isaindigotone

Beschreibung

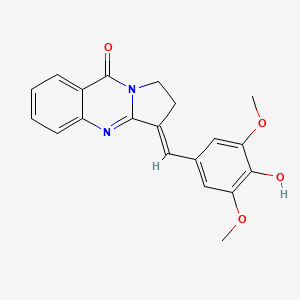

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H18N2O4 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

(3E)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |

InChI |

InChI=1S/C20H18N2O4/c1-25-16-10-12(11-17(26-2)18(16)23)9-13-7-8-22-19(13)21-15-6-4-3-5-14(15)20(22)24/h3-6,9-11,23H,7-8H2,1-2H3/b13-9+ |

InChI-Schlüssel |

UBCUTNIGHUVICE-UKTHLTGXSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/2\CCN3C2=NC4=CC=CC=C4C3=O |

Kanonische SMILES |

COC1=CC(=CC(=C1O)OC)C=C2CCN3C2=NC4=CC=CC=C4C3=O |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches to Isaindigotone

The total synthesis of this compound has been significantly advanced through the application of modern synthetic techniques, particularly those that offer efficiency and conciseness.

Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to assemble complex molecules from three or more starting materials in a single reaction vessel, thereby minimizing steps, waste, and reaction time caltech.edunih.gov. This compound has been successfully synthesized using MCRs, demonstrating the power of this approach in constructing its intricate heterocyclic framework. A notable example involves a three-component, one-pot reaction strategy researchgate.netcapes.gov.bracs.orgmdpi.com.

The integration of microwave irradiation into synthetic protocols has proven to be a highly effective strategy for accelerating reaction rates and improving yields, often leading to more efficient and greener synthetic processes researchgate.netmdpi.com. For the total synthesis of this compound, microwave-assisted methodologies have been instrumental. A key protocol involves the reaction of anthranilic acid, 4-(tert-butoxycarbonylamino)butyric acid, and 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of phosphorus oxychloride (POCl3) and pyridine, followed by microwave irradiation mdpi.compharmaerudition.org. This method allows for the rapid assembly of the this compound core structure.

Table 1: Total Synthesis of this compound via Microwave-Assisted Multi-component Reaction

| Reactants | Reagents/Conditions | Yield | Citation |

| Anthranilic acid, 4-(tert-butoxycarbonylamino)butyric acid, 4-hydroxy-3,5-dimethoxybenzaldehyde | P(OPh)3, pyridine, microwave irradiation (200 °C for 10 min, then 230 °C for 12 min) | 79% | mdpi.com |

Multi-component Reaction Methodologies

Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives aims to explore structure-activity relationships (SAR) and to identify compounds with enhanced or novel biological properties. Modifications typically target the pyrrolo[2,1-b]quinazoline core and the benzylidene substituent.

The pyrrolo[2,1-b]quinazoline scaffold serves as the foundational structure of this compound semanticscholar.orgnih.gov. Strategies for modifying this core often involve the synthesis of fluorinated intermediates followed by regioselective functionalization. For instance, starting from 2-amino-4,5-difluorobenzoic acid, reaction with pyrrolidin-2-one or piperidin-2-one in the presence of POCl3 yields difluorinated intermediates nih.govsci-hub.seresearchgate.net. These intermediates can then undergo regioselective nucleophilic substitution of the fluorine atoms with various amines, introducing diversity into the core structure sci-hub.seresearchgate.net. This approach allows for the systematic alteration of the electronic and steric properties of the quinazoline (B50416) moiety.

The benzylidene group, conjugated to the pyrrolo[2,1-b]quinazoline system, is a key site for derivatization. This is typically achieved by employing a range of substituted benzaldehydes in the condensation step during the synthesis semanticscholar.orgnih.govpharmaerudition.org. By varying the substituents on the benzaldehyde, researchers can introduce electron-donating or electron-withdrawing groups, halogens, or other functional moieties onto the benzylidene ring. This strategy has led to the synthesis of numerous derivatives with diverse substitution patterns, such as those bearing trifluoromethoxy or bis(trifluoromethyl) groups on the benzylidene ring semanticscholar.orgnih.gov.

Benzylidene Group Functionalization

Analytical Validation of Synthesized Compounds

The validation of synthesized this compound derivatives is primarily achieved through a combination of spectroscopic and chromatographic techniques. These methods provide essential data for confirming the molecular structure and quantifying the purity of the synthesized materials.

Spectroscopic techniques are fundamental for elucidating and confirming the chemical structures of newly synthesized this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed insights into molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are routinely utilized to confirm the structures of this compound derivatives. ¹H NMR spectra provide information on the chemical environment, number, and connectivity of hydrogen atoms, characterized by specific chemical shifts, signal multiplicities, and coupling constants. ¹³C NMR spectra reveal the carbon skeleton of the molecule. These analyses are typically performed using high-field NMR spectrometers, such as the Bruker AM-400, with ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz, employing tetramethylsilane (B1202638) (TMS) as the internal standard. welchmat.comnih.govsemanticscholar.orgtandfonline.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to determine the molecular weight and elemental composition of the synthesized derivatives. HRESIMS, in particular, offers high accuracy in mass measurement, facilitating the determination of the exact molecular formula. For example, a synthesized derivative was reported with an LC-MS m/z of 449 [M+H]⁺, and its HRMS confirmed the calculated value for C₂₅H₂₅N₄O₂Cl [M+H]⁺ as 449.1739, with an observed value of 449.1731. welchmat.com Another derivative showed HRESIMS m/z 351.1267 [M + H]⁺, with a calculated mass for C₂₀H₁₈N₂O₄ of 351.1284. nih.govsemanticscholar.orgtandfonline.com Other instruments like ZAB-HS and Bruker Daltonics APEXII49e are also utilized for MS analysis. nih.govsemanticscholar.orgtandfonline.comresearchgate.net

Table 1: Spectroscopic Characterization Data of this compound Derivatives

| Technique | Typical Instrument(s) | Key Information Provided | Example Data Point (Derivative X) | Source(s) |

| ¹H NMR | Bruker AM-400 | Proton environments, connectivity | Characteristic chemical shifts and multiplicities | welchmat.comnih.govsemanticscholar.orgtandfonline.comresearchgate.net |

| ¹³C NMR | Bruker AM-400 | Carbon backbone structure | Characteristic chemical shifts for carbons | nih.govsemanticscholar.orgtandfonline.comresearchgate.net |

| LC-MS | Shimadzu LCMS-IT-TOF | Molecular weight, fragmentation | m/z 449 [M+H]⁺ | welchmat.com |

| HRESIMS | ZAB-HS, Bruker Daltonics APEXII49e | Accurate molecular weight, molecular formula | m/z 351.1267 [M+H]⁺ (Calcd for C₂₀H₁₈N₂O₄: 351.1284) | welchmat.comnih.govsemanticscholar.orgtandfonline.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of synthesized this compound derivatives, ensuring that the compounds are free from significant impurities that could affect their biological activity or further research.

High-Performance Liquid Chromatography (HPLC): HPLC analysis is typically conducted using reversed-phase columns, such as the Ultimate XB-C18 (e.g., 4.6 x 250 mm, 5 µm particle size), in conjunction with systems like the VARIAN ProStar or Shimadzu LC-20AB. The mobile phase commonly comprises a mixture of methanol (B129727) and water, often modified with 0.1% trifluoroacetic acid (TFA) to enhance separation efficiency and peak symmetry. welchmat.comnih.govsemanticscholar.orgtandfonline.commdpi.comsci-hub.se The flow rate is generally maintained between 0.5 and 1 mL/min. welchmat.comnih.govsemanticscholar.orgtandfonline.commdpi.comsci-hub.se Purity levels for synthesized this compound derivatives are consistently reported to be high, frequently exceeding 95%, with specific examples including values such as 98.8%, 95.5%, 95.2%, 98.2%, 94.0%, and 96.2%. welchmat.comnih.govsemanticscholar.orgtandfonline.commdpi.comsci-hub.seacs.org

Table 2: HPLC Purity Assessment of this compound Derivatives

| Analytical Technique | Typical Column | Mobile Phase Composition | Flow Rate (mL/min) | Reported Purity Range | Source(s) |

| HPLC | Ultimate XB-C18 | Methanol/Water (e.g., 80:20) with 0.1% TFA | 0.5 - 1.0 | >95% (e.g., 95.5%, 98.8%, 96.2%) | welchmat.comnih.govsemanticscholar.orgtandfonline.commdpi.comsci-hub.seacs.org |

Compound List

The following this compound derivatives have been synthesized and characterized in the research literature:

this compound derivatives (general class)

Chloro-substituted this compound derivatives

Compound 6

Compound 6c

BLG26

BLG28

Fluoro-isaindigotone derivatives

Furo[2,3-d]pyrimidines as this compound analogs

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Investigation of Structural Modifications and Resultant Biological Activity

Studies have focused on understanding how modifications to specific regions of the isaindigotone molecule impact its efficacy and selectivity against different biological targets.

Modifications to the aromatic rings, particularly the benzylidene moiety (often referred to as ring-D) and the quinazoline (B50416) core (potentially ring-A), have demonstrated significant effects on the biological profile of this compound derivatives.

Aliphatic Ring Modifications: Alterations to the aliphatic ring within the quinazoline system, such as changing from a five-membered to a six-membered ring, did not consistently improve anti-proliferative activity nih.govnih.gov. However, the size of the aliphatic ring was found to significantly influence the abilities of derivatives designed to disrupt protein-G-quadruplex interactions mdpi.com.

Table 1: SAR of Ring System Substitutions and Biological Activity

| Derivative/Compound ID | Ring System Modified | Substitution | Target Activity | IC50 / Affinity (Approx.) | Reference |

| This compound (1) | N/A | Baseline | Baseline | N/A | nih.govnih.govresearchgate.netsemanticscholar.orgtandfonline.com |

| Compound 10 | Ring-A | Halogen group (F) at R1 | Inhibitory activity | Less than this compound | nih.govnih.gov |

| Compound 12 | Ring-D | Electron-withdrawing groups on phenyl ring | Inhibitory effect | Less than Compounds 10, 11 | nih.govnih.gov |

| Compound 6 | Ring-A | Fluorine at R2 | Anti-proliferation (Gastric cancer), AKT1 affinity | 2.2 μM (AGS cells) | semanticscholar.org |

| Compounds 13-16 | Ring-D | Methoxy substitutions | Anti-proliferation | Better than difluoro subs. | nih.govnih.govresearchgate.net |

| Compound 19 | Ring-D | Benzo[d] nih.govmdpi.comdioxol-5-ylmethylene | Inhibitory effect | Better than Compound 12 | nih.govnih.gov |

| Compound 20 | Ring-D | 4-fluorobenzylidene | N/A | N/A | nih.gov |

| Compound 17 | Ring-D | 4-hydroxy-3,5-dimethoxybenzylidene | N/A | N/A | nih.gov |

| Compound 16 (Series c) | Ring-A | Fluorine at 7-position, amide linkage | Disrupt NM23-H2/c-MYC G4 interaction | High ability | mdpi.comnih.gov |

| Compounds 19d, 22d | Series c/d | Various modifications (e.g., F at 7-pos, amine linkage) | Disrupt NM23-H2/c-MYC G4 interaction | Higher KD ratio than refs. | mdpi.comnih.gov |

The nature of the side chains attached to the this compound core significantly influences its interaction with biological targets, particularly in the context of G-quadruplex binding and enzyme inhibition.

G-Quadruplex Ligands: Derivatives featuring unfused aromatic rings and tethered side chains, particularly those with cationic amino moieties, exhibit flexible and adaptive conformations that facilitate recognition of G-quadruplex structures. These features allow ligands to effectively occupy the G-quartet core and bind to the grooves of the G-quadruplex, contributing to high binding affinity and selectivity over duplex DNA mdpi.comnih.govsci-hub.segoogle.com.sgnih.govgumed.edu.pl. The size of the aliphatic ring within the side chain has been shown to influence the compound's ability to disrupt protein-G-quadruplex interactions mdpi.com.

Enzyme Inhibitors: For cholinesterase inhibitors, the selectivity of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) inhibition is strongly correlated with the aromatic nature, species, and length of the alkyl amino side chain nih.govresearchgate.netresearchgate.netumassd.edunih.gov. Specifically, this compound derivatives with a five-member aliphatic ring in the side chain demonstrated higher AChE inhibition activity and greater selectivity for AChE over BuChE compared to those with a six-member ring mdpi.comwelchmat.com.

Computational Chemistry and Structural Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely employed to predict the preferred orientation of Isaindigotone when bound to a receptor's active site, thereby estimating binding affinities and modes. These simulations are crucial for understanding how this compound interacts with various biological macromolecules.

Studies have utilized molecular docking to investigate this compound's potential interactions with key enzymes. For instance, this compound has been computationally assessed for its binding to AKT1, a serine/threonine kinase involved in cell survival and proliferation, and to cholinesterases, enzymes critical for neurotransmission that are targets in the treatment of Alzheimer's disease researchgate.nettandfonline.com. These simulations aim to predict the binding modes within the enzyme's active site and estimate the affinity of this compound, providing a basis for understanding its potential inhibitory or modulatory effects researchgate.nettandfonline.comresearchgate.net.

This compound and its derivatives have been computationally studied for their interactions with nucleic acid structures, particularly G-quadruplexes (G4s). G-quadruplexes are non-canonical DNA secondary structures found in telomeres and oncogene promoter regions, making them attractive targets for cancer therapy science.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. Molecular docking and interaction analysis have been used to explore how this compound derivatives bind to these structures, revealing insights into their potential to stabilize or disrupt G4 conformations, thereby influencing gene expression or cellular processes science.govresearchgate.netmdpi.comresearchgate.netresearchgate.net.

Beyond enzymes and nucleic acids, computational approaches have also explored this compound's binding to other protein targets. For example, its potential interaction with the Epidermal Growth Factor Receptor (EGFR), a key protein in cell growth and signaling pathways often implicated in cancer, has been a subject of computational investigation researchgate.net. These studies contribute to a broader understanding of this compound's molecular targets and its potential therapeutic applications.

Analysis of Interactions with Nucleic Acid Structures (e.g., G-Quadruplexes)

Advanced Computational Approaches for Structure-Activity Relationship Prediction

Advanced computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are vital for predicting how modifications to this compound's chemical structure might affect its biological activity. QSAR models establish mathematical relationships between the chemical structure of compounds and their observed biological effects researchgate.netresearchgate.netrsc.org. By analyzing a series of this compound derivatives, researchers can identify key structural features that enhance potency, selectivity, or other desirable properties, thereby guiding the design of more effective analogs researchgate.netmdpi.comresearchgate.netresearchgate.net. These approaches are instrumental in optimizing lead compounds and understanding the molecular basis of this compound's activity researchgate.netmdpi.comresearchgate.netresearchgate.net.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.